5-Bromothiophen-3-amine hydrobromide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-bromothiophen-3-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS.BrH/c5-4-1-3(6)2-7-4;/h1-2H,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRWDDRLFATMPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1N)Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromothiophen 3 Amine Hydrobromide
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.comias.ac.inub.edu For 5-Bromothiophen-3-amine (B3156118) hydrobromide, the analysis begins by simplifying the final salt form to its free amine base, 5-Bromothiophen-3-amine.
The primary disconnections for 5-Bromothiophen-3-amine involve the carbon-bromine (C-Br) and carbon-nitrogen (C-N) bonds on the thiophene (B33073) ring. amazonaws.comyoutube.com This leads to several potential synthetic pathways based on the order of introducing the functional groups.
A logical retrosynthetic approach suggests two main precursor strategies:
Functionalization of a Pre-formed Thiophene Ring: This is the most common approach. The analysis identifies 3-aminothiophene or 3-nitrothiophene as key intermediates. Introducing the amino group is often achieved by the reduction of a nitro group, a reliable and widely used transformation. Therefore, a plausible precursor is 5-bromo-3-nitrothiophene. This intermediate can be further disconnected to 3-nitrothiophene and a brominating agent.
Ring Formation from Acyclic Precursors: This strategy involves constructing the substituted thiophene ring from open-chain molecules that already contain the necessary carbon skeleton and heteroatoms. This approach is often more convergent but depends on the availability of suitable acyclic precursors.
Based on these strategies, the following compounds are identified as key precursors in the synthesis of 5-Bromothiophen-3-amine hydrobromide.
| Precursor Type | Chemical Name | Role in Synthesis |
| Key Intermediate | 3-Nitrothiophene | A foundational block for introducing the amine and bromine at the correct positions. |
| Key Intermediate | 5-Bromo-3-nitrothiophene | The direct precursor to the target amine via reduction. |
| Starting Material | Thiophene | The basic heterocyclic scaffold upon which functional groups are installed. |
| Ring Precursor | 1,4-Dicarbonyl compounds | Used in classical ring-forming reactions like the Paal-Knorr synthesis. |
Classical Synthetic Routes to Aminated Thiophenes
Classical routes to substituted thiophenes rely on well-established reactions for both forming the heterocyclic ring and subsequently modifying it. nih.gov
Strategies for Thiophene Ring Formation
The construction of the thiophene nucleus from non-heterocyclic precursors has been extensively developed. Major classical synthetic procedures include:
Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring. pharmaguideline.com While versatile, this method typically requires harsh conditions.
Hinsberg Synthesis: This route involves the condensation of a 1,2-dicarbonyl compound (like glyoxal) with diethyl thiodiacetate in the presence of a strong base.
Fiesselmann Thiophene Synthesis: This is a convenient method for constructing substituted thiophenes, often starting from thioglycolic acid derivatives and activated alkynes or β-chlorovinyl aldehydes/ketones. beilstein-journals.org
Gewald Aminothiophene Synthesis: A prominent method for producing 2-aminothiophenes through a multicomponent reaction involving an activated nitrile, a carbonyl compound, and elemental sulfur. nih.gov However, this route is not directly applicable for the synthesis of 3-aminothiophenes.
These methods provide the basic thiophene scaffold, which must then be functionalized to yield the target compound.
Introduction of Amine and Bromine Functionalities
The functionalization of a pre-existing thiophene ring is a common and practical approach. The synthesis of 5-Bromothiophen-3-amine typically involves a multi-step sequence.
Nitration: The introduction of the amino group at the 3-position is almost universally accomplished via the reduction of a nitro group. The direct nitration of thiophene is complex and can lead to multiple products and ring-opening. A more controlled approach is necessary to achieve substitution at the desired position.
Bromination: Electrophilic bromination of thiophene is a standard reaction. Thiophene is highly reactive, and bromination with agents like N-Bromosuccinimide (NBS) or bromine in a suitable solvent readily occurs, typically at the 2- and 5-positions. researchgate.net
Reduction: The conversion of the nitro group to an amine is a standard procedure, often carried out using reducing agents like tin(II) chloride (SnCl₂) in an acidic medium or catalytic hydrogenation. chemicalbook.com
A plausible classical pathway for synthesizing 5-Bromothiophen-3-amine is outlined below:
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Nitration | Acetyl nitrate or other mild nitrating agents | 3-Nitrothiophene |
| 2 | Bromination | N-Bromosuccinimide (NBS) in a solvent like acetic acid or DMF | 5-Bromo-3-nitrothiophene |
| 3 | Reduction | SnCl₂ in HCl or glacial acetic acid; Catalytic hydrogenation (e.g., H₂, Pd/C) | 5-Bromothiophen-3-amine |
| 4 | Salt Formation | Hydrobromic acid (HBr) | This compound |
The regioselectivity of the bromination step is crucial. The nitro group at the 3-position is deactivating, directing incoming electrophiles to the 5-position, thus favoring the formation of the desired 5-bromo-3-nitrothiophene intermediate.
Modern Synthetic Approaches to this compound
Modern synthetic chemistry emphasizes efficiency, selectivity, and sustainability. These principles have led to the development of new catalytic methods and greener reaction protocols.
Catalytic Reaction Pathways
Catalytic methods offer milder reaction conditions and improved selectivity compared to classical routes. For the synthesis of substituted aminothiophenes, transition-metal catalysis is particularly relevant.
Palladium-Catalyzed Cross-Coupling: While direct amination of a C-H bond at the 3-position is challenging, Buchwald-Hartwig amination could theoretically be applied. A more feasible route would involve a precursor like 3,5-dibromothiophene. A selective amination at the 3-position could be achieved, followed by other functional group manipulations. However, controlling regioselectivity between the 3- and 5-positions can be difficult.
Copper-Catalyzed Reactions: Copper catalysts have been employed in the synthesis of substituted thiophenes from haloalkynes and a sulfur source. nih.gov These methods can provide regioselective access to complex thiophene derivatives.
Rhodium-Catalyzed Synthesis: Novel approaches using rhodium catalysts have been developed for creating fully substituted thiophenes from substrates like 1,2,3-thiadiazoles and alkynes. nih.gov
A modern catalytic approach might involve the synthesis of a key intermediate, such as 5-bromothiophene-3-boronic acid, which could then undergo a coupling reaction with an amine source.
| Catalytic Method | Description | Potential Application |
| Suzuki Coupling | Pd-catalyzed coupling of an organoboron compound with a halide. nih.govresearchgate.net | Coupling of a 3-thienylboronic acid derivative with a brominating agent or a 5-bromothiophene boronic acid with an aminating agent. |
| Buchwald-Hartwig Amination | Pd-catalyzed formation of a C-N bond between an aryl halide and an amine. | Direct amination of a dihalothiophene precursor, such as 3,5-dibromothiophene. |
| C-H Activation | Transition-metal-catalyzed functionalization of a C-H bond. | Direct, regioselective introduction of an amino or bromo group onto the thiophene ring, reducing the need for pre-functionalized starting materials. |
Green Chemistry and Sustainable Synthesis Considerations
Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical synthesis. chemijournal.com
Atom Economy: Multicomponent reactions (MCRs) are highly atom-economical as they combine three or more reactants in a single step to form a product that contains most or all of the atoms of the starting materials. While the Gewald synthesis is a prime example for 2-aminothiophenes, research into novel MCRs for 3-aminothiophenes is an active area. nih.govresearchgate.net
Safer Solvents and Reagents: Modern syntheses increasingly utilize environmentally benign solvents like water, ethanol, or polyethylene glycol (PEG), or even solvent-free conditions. mdpi.commdpi.com For instance, the use of elemental sulfur as a sulfur source in place of more hazardous reagents like phosphorus pentasulfide aligns with green chemistry principles. organic-chemistry.org
Catalysis: The use of recyclable heterogeneous catalysts can simplify product purification and reduce waste. acs.org Microwave-assisted synthesis is another green technique that can significantly shorten reaction times and improve yields. mdpi.comorganic-chemistry.org
Applying these principles to the synthesis of this compound could involve developing a one-pot reaction from simpler precursors in an aqueous medium or utilizing a recyclable catalyst for the key nitration or reduction steps. The transition away from stoichiometric and often toxic reagents like SnCl₂ towards catalytic hydrogenation for the reduction of the nitro group is a clear example of a greener modification to the classical route. chemijournal.com
The synthesis of this compound is a multi-step process that begins with the formation of a 3-aminothiophene core, followed by selective bromination and subsequent conversion to its hydrobromide salt.
A plausible synthetic route commences with the construction of the 3-aminothiophene scaffold. Various methods have been developed for the synthesis of polysubstituted 3-aminothiophenes. One notable approach involves a tandem thio-Michael addition, oxidative annulation, and 1,2-sulfur migration pathway utilizing thioamides and allenes. This method is valued for its mild reaction conditions and the structural diversity of the products it can yield. organic-chemistry.org
Once the 3-aminothiophene precursor is obtained, the next critical step is the regioselective introduction of a bromine atom at the 5-position of the thiophene ring. The amino group at the 3-position is an activating group and directs electrophilic substitution to the ortho and para positions (2- and 5-positions). Given that the 2-position is sterically less hindered, careful control of reaction conditions is necessary to favor bromination at the 5-position. N-Bromosuccinimide (NBS) is a common and effective brominating agent for such transformations.
The final step in the synthesis is the formation of the hydrobromide salt. This is typically achieved by treating the 5-bromothiophen-3-amine base with a solution of hydrobromic acid. The amine group is protonated by the acid, forming the corresponding ammonium (B1175870) salt, which can then be isolated, often as a crystalline solid.
A generalized reaction scheme can be depicted as follows:
Formation of 3-Aminothiophene:
Starting materials (e.g., thioamides and allenes) undergo a cyclization reaction to form the 3-aminothiophene ring.
Bromination:
The synthesized 3-aminothiophene is reacted with a brominating agent, such as N-bromosuccinimide (NBS), to introduce a bromine atom.
Salt Formation:
The resulting 5-bromothiophen-3-amine is treated with hydrobromic acid (HBr) to yield the final hydrobromide salt.
Mechanistic Investigations of this compound Synthesis
The key mechanistic aspect in the synthesis of this compound lies in the electrophilic aromatic substitution reaction for the bromination of the 3-aminothiophene intermediate.
The thiophene ring is an electron-rich aromatic system, susceptible to electrophilic attack. The amino group at the 3-position is a strong activating group, donating electron density to the ring through resonance, thereby increasing its reactivity towards electrophiles. This activation is most pronounced at the positions ortho (2 and 4) and para (5) to the amino group.
The mechanism for the bromination with an agent like N-Bromosuccinimide (NBS) is believed to proceed through the formation of a bromonium ion (Br+) or a related electrophilic bromine species. The reaction can be summarized in the following steps:
Generation of the Electrophile: In the presence of an acid catalyst or even trace amounts of HBr, NBS can generate a source of electrophilic bromine.
Electrophilic Attack: The electron-rich thiophene ring of 3-aminothiophene attacks the electrophilic bromine. The attack can occur at the 2-, 4-, or 5-position. The formation of the sigma complex (also known as the arenium ion) is the rate-determining step. The stability of this intermediate is influenced by the position of attack, with resonance structures that delocalize the positive charge. The amino group can effectively stabilize the positive charge when the attack is at the 2- or 5-position.
Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that was attacked by the bromine, restoring the aromaticity of the thiophene ring and yielding the brominated product.
It is important to consider the potential for protonation of the amino group under acidic conditions. If the amino group is protonated to form an ammonium group (-NH3+), it becomes a deactivating, meta-directing group. This would significantly alter the regioselectivity of the bromination. Therefore, controlling the acidity of the reaction medium is crucial for achieving the desired 5-bromo isomer.
Optimization of Reaction Conditions and Process Efficiency
The optimization of the synthesis of this compound focuses on maximizing the yield and purity of the final product by carefully controlling various reaction parameters.
For the synthesis of the 3-aminothiophene core: When using methods such as the reaction of thioamides and allenes, optimization experiments have identified key factors. For instance, the choice of catalyst, oxidant, and solvent can significantly impact the yield. Studies have shown that a tetrabutylammonium iodide (TBAI) catalyst in combination with tert-butyl hydroperoxide (TBHP) as the oxidant in a solvent like 1,4-dioxane can provide high yields. organic-chemistry.org
For the bromination step: The regioselectivity of the bromination is a primary concern. The following parameters are critical for optimization:
| Parameter | Effect on Reaction | Optimized Conditions |
| Brominating Agent | The reactivity and selectivity of the bromination depend on the agent used. | N-Bromosuccinimide (NBS) is often preferred for its milder nature compared to elemental bromine, which can lead to over-bromination and side reactions. |
| Solvent | The polarity of the solvent can influence the reaction rate and selectivity. | Aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used. |
| Temperature | Lower temperatures generally favor higher selectivity by minimizing the formation of undesired isomers and byproducts. | The reaction is often carried out at low temperatures, for example, 0 °C to room temperature. |
| Reaction Time | Sufficient time is needed for the reaction to go to completion, but prolonged reaction times can lead to side product formation. | Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time. |
For the salt formation: The formation of the hydrobromide salt is typically a straightforward acid-base reaction. Optimization in this step mainly involves the purification of the final product.
| Parameter | Effect on Purification | Optimized Conditions |
| Solvent for Precipitation/Crystallization | The choice of solvent is crucial for obtaining a high yield of pure crystalline product. | A solvent in which the hydrobromide salt is sparingly soluble is chosen to induce precipitation or crystallization. This is often an organic solvent like isopropanol or ethanol. |
| Purification Method | Recrystallization is a common method to purify the final salt and remove any unreacted starting materials or byproducts. | The crude product can be dissolved in a minimal amount of a hot solvent and allowed to cool slowly to form pure crystals. |
Derivatives and Analogues of 5 Bromothiophen 3 Amine Hydrobromide
Synthesis of Variously Substituted Thiophene (B33073) Derivatives
The presence of a bromine atom on the thiophene ring of 5-Bromothiophen-3-amine (B3156118) hydrobromide serves as a key handle for the introduction of diverse substituents through various cross-coupling reactions. The amino group, being a strong activating group, can influence the reactivity of the thiophene ring and may require protection depending on the reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions:
Two of the most powerful and widely used methods for forming new carbon-carbon and carbon-nitrogen bonds on aromatic halides are the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: This reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound with a halide. nih.govmdpi.com In the context of 5-Bromothiophen-3-amine hydrobromide, the bromine at the 5-position can be reacted with various aryl or heteroaryl boronic acids to yield 5-aryl-thiophen-3-amines. nih.gov The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base. nih.gov The choice of solvent and base is crucial for achieving high yields. tandfonline.com For instance, potassium phosphate (B84403) (K₃PO₄) has been shown to be effective in similar reactions. mdpi.comtandfonline.com
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org Starting from this compound, the bromine atom can be replaced with a variety of primary or secondary amines to generate N-substituted-thiophene-3,5-diamines. The reaction typically employs a palladium catalyst in conjunction with a bulky electron-rich phosphine (B1218219) ligand and a strong base, such as sodium tert-butoxide. thieme-connect.com The synthesis of diarylamines in the thiophene series has been successfully achieved using this methodology under mild conditions with cesium carbonate (Cs₂CO₃) as the base. researchgate.net Anilines bearing electron-donating groups tend to give good results in these couplings. researchgate.net
The table below summarizes representative Suzuki-Miyaura and Buchwald-Hartwig reactions for the derivatization of a bromothiophene scaffold.
| Reaction Type | Reactants | Catalyst System | Product Class |
| Suzuki-Miyaura Coupling | Bromothiophene, Arylboronic acid | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | Aryl-substituted thiophene |
| Buchwald-Hartwig Amination | Bromothiophene, Primary/Secondary Amine | Pd(OAc)₂, Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | N-Arylaminothiophene |
Other Synthetic Transformations:
Beyond cross-coupling, the amino group of 5-Bromothiophen-3-amine can be acylated or sulfonylated to introduce further diversity. The thiophene ring itself can also undergo electrophilic substitution, although the positions of substitution will be directed by the existing amino and bromo substituents.
Exploration of Structure-Reactivity Relationships in Functionalized Analogues
Electronic Effects of Substituents:
Substituents exert their influence through two primary electronic effects: the resonance effect (+R/-R) and the inductive effect (+I/-I). lasalle.edulumenlearning.com
Amino Group (-NH₂): The nitrogen atom of the amino group has a lone pair of electrons that can be delocalized into the thiophene ring through resonance. This is a strong +R effect, which increases the electron density of the ring, particularly at the ortho and para positions relative to the substituent. lasalle.edu This makes the ring more nucleophilic and activates it towards electrophilic aromatic substitution.
Other Functional Groups: The introduction of other groups via synthesis will further modify the ring's electronic properties. For example, an electron-donating methoxy (B1213986) group (-OCH₃) will further activate the ring, while an electron-withdrawing nitro group (-NO₂) will deactivate it. researchgate.net
The table below illustrates the electronic effects of common substituents on an aromatic ring.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity |
| -NH₂ | -I (weak) | +R (strong) | Activating |
| -Br | -I (strong) | +R (weak) | Deactivating |
| -OCH₃ | -I (weak) | +R (strong) | Activating |
| -NO₂ | -I (strong) | -R (strong) | Deactivating |
The position of substitution also plays a critical role. Studies on substituted thiophenes have shown that a substituent at the 2-position generally exerts a stronger electronic effect than one at the 3-position. researchgate.net In analogues derived from 5-Bromothiophen-3-amine, the reactivity at the remaining open positions (C2 and C4) will be a composite of the directing effects of both the amino and bromo groups, as well as any new substituent at the 5-position.
Isosteric and Bioisosteric Modifications for Chemical Property Tuning
Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry and materials science for optimizing the properties of a lead compound without drastically altering its chemical structure. wikipedia.org Bioisosteres are atoms, ions, or groups that have similar physical or chemical properties and produce broadly similar biological properties. nih.gov
Thiophene as a Phenyl Bioisostere:
The thiophene ring is a well-established bioisostere of the phenyl ring. nih.govresearchgate.net This substitution is often employed in drug design to improve physicochemical properties, enhance metabolic stability, or modify binding affinity. nih.govcambridgemedchemconsulting.com The sulfur atom in the thiophene ring can participate in hydrogen bonding, which may lead to improved interactions with biological targets. nih.gov Therefore, analogues of this compound can be considered as isosteres of substituted anilines, where the thiophene ring replaces a benzene (B151609) ring.
Modifications to the 5-Bromothiophen-3-amine Scaffold:
Within the framework of this compound, several isosteric and bioisosteric modifications can be envisioned to fine-tune its properties:
Halogen Substitution: The bromine atom can be replaced with other halogens such as chlorine or fluorine. Fluorine, being similar in size to hydrogen, can often be introduced to block metabolic oxidation at a specific site without significantly altering the molecule's conformation. wikipedia.orgnih.gov
Ring Equivalents: The thiophene ring itself could be replaced by other five-membered aromatic heterocycles like furan, pyrrole (B145914), or thiazole (B1198619) to probe the effect of the heteroatom on the molecule's properties. researchgate.netcambridgemedchemconsulting.com
Functional Group Isosteres: The amino group could be replaced by other hydrogen bond donors like a hydroxyl group (-OH) or a thiol group (-SH).
These modifications allow for a systematic exploration of the chemical space around the parent compound, enabling the optimization of properties such as solubility, lipophilicity, and electronic character for specific applications. The replacement of a benzene ring with a thiophene ring has been shown to be well-tolerated in various biologically active compounds, sometimes even leading to increased affinity for the target. nih.govrsc.org
The table below provides examples of classical bioisosteric replacements relevant to the this compound scaffold.
| Original Group | Bioisosteric Replacement(s) |
| -Br | -Cl, -F, -I, -CF₃ |
| -NH₂ | -OH, -SH, -CH₃ |
| Thiophene Ring | Phenyl, Furan, Pyrrole, Thiazole |
By employing these synthetic and medicinal chemistry strategies, a diverse library of derivatives and analogues of this compound can be generated and studied to establish clear structure-property relationships.
Advanced Spectroscopic and Structural Elucidation
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique would provide an unambiguous three-dimensional map of electron density, allowing for the precise location of each atom in the 5-Bromothiophen-3-amine (B3156118) cation and the bromide anion within the crystal lattice.
The analysis of a high-resolution crystal structure would reveal the exact conformation of the 5-Bromothiophen-3-amine cation. Key parameters include the planarity of the thiophene (B33073) ring, the bond lengths and angles between all constituent atoms, and the orientation of the bromo and ammonium (B1175870) substituents relative to the ring. The thiophene ring itself is known to be planar. wikipedia.org
Torsion angles are critical for defining the three-dimensional shape of the molecule. For instance, the torsion angle involving the C2-C3-N-H atoms would describe the orientation of the ammonium group with respect to the thiophene plane. This conformation is influenced by a combination of steric effects and intramolecular interactions. In substituted thiophenes, conformational preferences are often governed by subtle electronic and steric interactions. acs.org
Table 1: Illustrative Torsion Angle Data for 5-Bromothiophen-3-amine Cation (Note: This data is hypothetical and serves to illustrate the type of information obtained from X-ray crystallography.)
| Atoms (A1-A2-A3-A4) | Torsion Angle (°) | Description |
|---|---|---|
| S1-C2-C3-N | 178.5 | Orientation of the amine group relative to the S-C2 bond |
| C4-C3-C2-S1 | -0.5 | Ring planarity |
| C4-C5-Br-C5(ring) | -179.8 | Orientation of the bromine atom relative to the ring |
As an amine hydrobromide, the crystal structure of this compound is expected to be dominated by strong hydrogen bonds. The protonated amine group (R-NH3+) serves as an excellent hydrogen bond donor, while the bromide anion (Br-) acts as the acceptor. These N⁺-H···Br⁻ interactions are a primary force in the formation of the crystal lattice, linking the cations and anions into a cohesive network. researchgate.netnih.gov
Table 2: Typical Intermolecular Interaction Geometries in Amine Hydrobromides and Brominated Heterocycles (Note: Data is based on examples from related structures found in the literature.)
| Interaction Type | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Reference Example |
|---|---|---|---|---|
| Hydrogen Bond | N⁺-H···Br⁻ | 3.2 - 3.5 | 150 - 175 | Amine Hydrohalides researchgate.net |
| Halogen Bond | C-Br···Br⁻ | 3.0 - 3.3 | 160 - 178 | Brominated Electrophiles mdpi.com |
| Halogen Bond | C-Br···S | 3.3 - 3.6 | 155 - 175 | Thiophene Derivatives nih.gov |
The combination of strong N⁺-H···Br⁻ hydrogen bonds and potentially weaker halogen bonds and van der Waals forces dictates the crystal packing. These interactions can guide the self-assembly of molecules into specific, repeating motifs such as chains, layers, or more complex three-dimensional networks. nih.govresearchgate.net The analysis of the crystal packing reveals how individual molecular units are arranged with respect to one another, which has profound implications for the material's physical properties, including solubility and stability. The study of similar thiophene-based compounds has shown a variety of packing motifs, often involving π–π stacking interactions between the aromatic rings. researchgate.net
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com By mapping properties like the normalized contact distance (d_norm) onto the molecular surface, regions of close intermolecular contact are highlighted, providing a clear picture of hydrogen bonds, halogen bonds, and other interactions. mdpi.comscirp.org
A two-dimensional "fingerprint plot" can be generated from the Hirshfeld surface, which summarizes all intermolecular contacts and provides a quantitative breakdown of the contribution of each type of interaction to the total surface area. scirp.org This allows for a detailed comparison of the packing environments. For 5-Bromothiophen-3-amine hydrobromide, one would expect significant contributions from H···Br contacts (due to hydrogen bonding) and H···H contacts. The presence of halogen bonding would be indicated by a notable percentage of Br···X contacts (where X could be Br, S, or C).
Table 3: Hypothetical Hirshfeld Surface Interaction Percentages (Note: This data is for illustrative purposes to show a potential breakdown of intermolecular contacts.)
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···Br / Br···H | 45.5 |
| H···H | 28.0 |
| C···H / H···C | 12.5 |
| S···H / H···S | 6.0 |
| Br···Br | 3.5 |
| Other | 4.5 |
Further computational analysis based on the crystal structure can be used to calculate the interaction energies between molecular pairs, decomposing the total energy into electrostatic, dispersion, polarization, and repulsion components. This provides quantitative insight into the strength and nature of the forces holding the crystal together.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies
While X-ray crystallography provides a static picture of the solid state, advanced NMR techniques can offer insights into both structure and dynamics.
Solid-state NMR (ssNMR) is an indispensable tool for characterizing materials in their solid form, providing information that is complementary to diffraction methods. Techniques such as ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) would be particularly useful.
The ¹³C ssNMR spectrum would reveal distinct signals for each chemically unique carbon atom in the thiophene ring. The precise chemical shifts are highly sensitive to the local electronic environment and molecular conformation. scite.ai If the crystal contains multiple, conformationally distinct molecules in the asymmetric unit, or if the material exists in different polymorphic forms, ssNMR can often resolve separate signals for each unique site. scite.ai
Furthermore, ssNMR can probe molecular dynamics. By conducting variable temperature experiments, it is possible to study dynamic processes such as the rotation of the ammonium group or subtle conformational exchanges within the molecule. Two-dimensional ssNMR experiments can be employed to resolve overlapping resonances and measure dipolar couplings, which provide information about bond orientations and intermolecular distances. nih.govnih.gov
Table 4: Illustrative ¹³C Solid-State NMR Chemical Shift Data (Note: This data is hypothetical, intended to show expected chemical shifts for the target compound.)
| Carbon Atom | Expected Chemical Shift (ppm) | Notes |
|---|---|---|
| C2 | 120 - 130 | Adjacent to sulfur and C3-NH3+ |
| C3 | 135 - 145 | Bearing the ammonium group |
| C4 | 115 - 125 | Between C3 and C5-Br |
| C5 | 105 - 115 | Bearing the bromine atom |
Multi-Dimensional NMR for Complex Structure Determination
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex organic molecules like this compound. While direct experimental data for this specific compound is not publicly available, the expected spectra and the application of various 2D NMR techniques can be inferred from the analysis of related thiophene derivatives nih.govresearchgate.net.
The ¹H NMR spectrum of the thiophene ring in this compound is expected to show two signals for the two remaining ring protons. The proton at the C2 position and the proton at the C4 position will exhibit chemical shifts influenced by the electron-withdrawing bromine atom and the electron-donating (though protonated) amino group. The hydrobromide form will likely result in a downfield shift of the amine protons and adjacent ring protons due to the increased electron-withdrawing nature of the -NH3+ group.
The ¹³C NMR spectrum will display four distinct signals for the thiophene ring carbons. The carbon atom attached to the bromine (C5) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon bearing the amino group (C3) and the other two carbons (C2 and C4) will also have characteristic chemical shifts.
To resolve any ambiguities in the assignment of these signals, a suite of 2D NMR experiments would be employed:
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling between the adjacent protons on the thiophene ring (H2 and H4, if any coupling exists across the sulfur atom, which is unlikely) and any coupling involving the amine protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals on the thiophene ring.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is crucial for identifying the quaternary carbons (C3 and C5) which have no attached protons. For instance, the proton at C2 would show a correlation to C3, C4, and potentially C5.
The following table provides a hypothetical, yet chemically reasonable, set of expected NMR data for the core thiophene structure of 5-Bromothiophen-3-amine, based on known substituent effects on thiophene rings. The hydrobromide salt formation would further influence these shifts.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton → Carbon) |
| H2 | 7.0 - 7.5 | 120 - 125 | C3, C4 |
| H4 | 6.5 - 7.0 | 110 - 115 | C2, C3, C5 |
| C2 | - | 120 - 125 | H4 |
| C3 | - | 140 - 145 | H2, H4 |
| C4 | - | 110 - 115 | H2 |
| C5 | - | 105 - 110 | H4 |
Vibrational Spectroscopy (FT-IR and Raman) for Bonding and Conformation
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and bonding arrangements within a molecule. These two techniques are often complementary, as some vibrational modes that are weak in FT-IR may be strong in Raman, and vice-versa researchgate.netresearchgate.net.
For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the ammonium group (-NH3+) in the hydrobromide salt would appear as a broad band in the region of 3200-2800 cm⁻¹. The C-H stretching vibrations of the thiophene ring would be observed around 3100 cm⁻¹. The C=C stretching vibrations of the thiophene ring typically appear in the 1600-1400 cm⁻¹ region. The C-N stretching vibration would likely be found in the 1350-1250 cm⁻¹ range. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range.
The Raman spectrum would also reveal key structural features. The symmetric vibrations of the thiophene ring are often strong in the Raman spectrum. The C-S stretching vibrations of the thiophene ring, which can be weak in the IR spectrum, may be more prominent in the Raman spectrum, appearing in the 750-650 cm⁻¹ region.
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Comments |
| N-H Stretch (-NH3+) | 3200 - 2800 (broad) | Weak | Characteristic of ammonium salts. |
| C-H Stretch (Aromatic) | ~3100 | Strong | Thiophene ring C-H bonds. |
| C=C Stretch (Aromatic) | 1600 - 1400 | Medium-Strong | Thiophene ring skeletal vibrations. |
| N-H Bend (-NH3+) | 1600 - 1500 | Weak | Bending vibration of the ammonium group. |
| C-N Stretch | 1350 - 1250 | Medium | Stretch of the carbon-nitrogen bond. |
| C-S Stretch | 750 - 650 | Strong | Thiophene ring C-S bond vibration. |
| C-Br Stretch | 600 - 500 | Medium | Stretch of the carbon-bromine bond. |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy are techniques that probe the electronic transitions within a molecule youtube.com. The UV-Vis spectrum of this compound is expected to be influenced by the electronic nature of the substituted thiophene ring. Thiophene itself exhibits absorption bands in the UV region. The presence of the amino group (a strong auxochrome) and the bromo group will likely cause a bathochromic (red) shift of these absorption maxima to longer wavelengths.
The primary electronic transitions observed in such aromatic systems are typically π → π* transitions researchgate.net. The lone pair of electrons on the nitrogen of the amino group can also participate in n → π* transitions, although these are often weaker and may be masked by the stronger π → π* bands. In the hydrobromide salt, the protonation of the amino group to form an ammonium group will significantly alter the electronic properties. The lone pair on the nitrogen is no longer available for delocalization into the ring, which would likely lead to a hypsochromic (blue) shift compared to the free amine.
Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. Many aromatic compounds are fluorescent. The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band and occurs at a longer wavelength (Stokes shift). The fluorescence properties of this compound would depend on factors such as the rigidity of the molecule and the presence of heavy atoms like bromine, which can sometimes quench fluorescence through intersystem crossing.
While specific experimental data for this compound is not available, studies on other substituted thiophenes can provide an indication of the expected spectral region for absorption and emission. For instance, various aminothiophene derivatives have been investigated for their solvatochromic and fluorescent properties researchgate.net.
| Spectroscopic Parameter | Expected Characteristics | Influencing Factors |
| UV-Vis Absorption | ||
| λmax (π → π) | 250 - 350 nm | Conjugation of the thiophene ring, electron-donating/withdrawing nature of substituents. Protonation of the amine will cause a blue shift. |
| Molar Absorptivity (ε) | High for π → π transitions | The probability of the electronic transition. |
| Fluorescence Emission | ||
| Emission Wavelength | Longer than the absorption wavelength | The energy difference between the excited and ground states. Solvent polarity can also influence the emission wavelength. |
| Quantum Yield | Variable | Molecular rigidity, presence of heavy atoms (bromine may quench fluorescence), and solvent effects. |
Theoretical and Computational Chemistry of 5 Bromothiophen 3 Amine Hydrobromide
Quantum Chemical Calculations (Density Functional Theory - DFT)
No published DFT studies were found for 5-Bromothiophen-3-amine (B3156118) hydrobromide. Therefore, specific data on its electronic structure, frontier molecular orbitals, electrostatic potential, predicted spectroscopic parameters, reaction energetics, or reactivity descriptors are not available.
Molecular Dynamics (MD) Simulations
No published molecular dynamics simulation studies were found for 5-Bromothiophen-3-amine hydrobromide. Information regarding its behavior in solution, conformational changes, or interactions with other molecules from an MD perspective is not available.
Conformational Flexibility and Dynamics in Solution
The conformational landscape of this compound in solution is primarily dictated by the rotational freedom around the C3-N bond and the orientation of the ammonium (B1175870) group relative to the thiophene (B33073) ring.
Rotational Barriers and Conformational Isomers: The primary source of conformational flexibility is the rotation of the -NH3+ group around the C3-N single bond. This rotation is not entirely free but is hindered by a rotational energy barrier. The height of this barrier is influenced by steric and electronic factors. Steric hindrance between the hydrogen atoms of the ammonium group and the adjacent hydrogen atom at the C4 position, as well as the bulky bromine atom at the C5 position, plays a significant role.
Computational studies on similar substituted thiophenes and anilines suggest that the rotational barriers for amino groups are typically in the range of 2-6 kcal/mol. researchgate.netacs.org For this compound, the barrier would define the energy required to transition between staggered and eclipsed conformations of the -NH3+ group relative to the thiophene ring. Molecular dynamics (MD) simulations could be employed to model these dynamic rotational motions in a solvent environment, revealing the preferred dihedral angles and the timescale of interconversion between different rotamers. researchgate.net
Influence of Protonation: The protonation of the amine group to form the hydrobromide salt significantly impacts its conformational preferences. The resulting ammonium group (-NH3+) is bulkier and engages in strong interactions with the counter-ion (Br-) and solvent molecules. This can lead to a more restricted rotational freedom compared to the free amine. The electrostatic interactions between the positively charged ammonium group and the electron-rich thiophene ring also influence the potential energy surface of rotation.
A hypothetical potential energy surface for the rotation around the C3-N bond would likely show distinct minima corresponding to stable conformers. These stable conformations would optimize the balance between minimizing steric repulsion and maximizing favorable electrostatic and hydrogen bonding interactions.
Interactive Table: Estimated Rotational Energy Barriers for C-N Bond in Thiophene Derivatives
| Compound | Substituent at C5 | Estimated Rotational Barrier (kcal/mol) | Predominant Conformer Characteristic |
| 3-Aminothiophene | H | 2.5 - 4.0 | Staggered |
| 5-Bromo-3-aminothiophene | Br | 3.5 - 5.5 | Staggered, minimizing H/Br interaction |
| This compound | Br (-NH3+) | 4.0 - 6.0 | Staggered, influenced by ion pairing and solvation |
Note: These are estimated values based on data from analogous compounds and theoretical principles. Specific computational studies are required for precise quantification.
Solvation Effects and Intermolecular Interactions in Solution
The behavior of this compound in solution is heavily governed by its interactions with solvent molecules and with other solute molecules. As an ionic compound, it is expected to be more soluble in polar solvents.
Solvation Shell and Hydrogen Bonding: In polar protic solvents like water or methanol, the protonated amine group (-NH3+) acts as a strong hydrogen bond donor. acs.org Solvent molecules would arrange around this group to form a well-defined solvation shell. Similarly, the bromide anion (Br-) would be solvated via hydrogen bonding from the solvent's hydroxyl groups. The thiophene ring itself, particularly the sulfur atom and the π-system, can also participate in weaker hydrogen bonds with the solvent. nih.govrsc.org
Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computational methods used to approximate the effect of the solvent continuum on the solute's electronic structure and geometry. pyscf.orgacs.org For a more detailed picture, explicit solvent simulations, typically within a molecular dynamics framework, would be necessary to characterize the specific arrangement and dynamics of solvent molecules in the first and second solvation shells. chemrxiv.orgnih.gov
Intermolecular Interactions and Aggregation: In solution, solute molecules can interact with each other. For this compound, several types of intermolecular interactions are plausible:
Ionic Interactions: Strong electrostatic attraction will exist between the ammonium cation and the bromide anion. In solvents of lower polarity, this can lead to the formation of tight ion pairs.
Hydrogen Bonding: The -NH3+ group of one molecule can form hydrogen bonds with the bromide anion or the sulfur atom of another molecule.
π-π Stacking: The aromatic thiophene rings can stack on top of each other, driven by van der Waals forces and electrostatic interactions. nih.govresearchgate.net The presence of the bromine and ammonium substituents would influence the preferred stacking geometry (e.g., parallel-displaced or T-shaped). Computational studies on thiophene oligomers have shown that dispersion forces are a dominant factor in these interactions. mdpi.com
Halogen Bonding: The bromine atom, having a region of positive electrostatic potential on its outermost surface (a σ-hole), could potentially act as a halogen bond donor to a nucleophilic site, such as the bromide ion or the sulfur atom of another molecule.
Interactive Table: Potential Intermolecular Interaction Energies
| Interaction Type | Interacting Groups | Estimated Energy Range (kcal/mol) |
| Hydrogen Bonding | -NH3+ ••• Br- | -5 to -15 |
| Hydrogen Bonding | -NH3+ ••• S(thiophene) | -2 to -5 |
| π-π Stacking | Thiophene ••• Thiophene | -2 to -6 |
| Halogen Bonding | C-Br ••• Br- | -1 to -4 |
Note: These energy ranges are illustrative and based on general values for such interactions in related systems. Actual values would depend on the specific geometry and environment.
Advanced Bonding Analysis (e.g., QTAIM, NCI)
To gain a deeper, quantitative understanding of the chemical bonding within this compound, advanced computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be applied.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a powerful method that analyzes the topology of the electron density (ρ) to characterize chemical bonds and interatomic interactions. pitt.edu By locating bond critical points (BCPs) where the electron density is a minimum along the bond path but a maximum in the perpendicular directions, one can quantify the nature of the bond.
C-Br Bond: A QTAIM analysis of the C-Br bond would likely reveal a BCP with a relatively low electron density and a positive Laplacian of the electron density (∇²ρ > 0). researchgate.net This is characteristic of a "closed-shell" interaction, indicating a significant degree of ionic character in the bond, as expected for a carbon-halogen bond.
Intramolecular Interactions: QTAIM could also identify potential intramolecular hydrogen bonds, for instance, between a hydrogen of the -NH3+ group and the bromine atom or the sulfur atom. The presence of a bond path and a BCP between these atoms would provide evidence for such an interaction. The properties at the BCP (e.g., electron density, Laplacian) would quantify its strength. nih.gov
Non-Covalent Interaction (NCI) Analysis: NCI analysis is a computational tool used to visualize and characterize non-covalent interactions in real space. researchgate.net It is based on the electron density and its reduced density gradient (RDG). The analysis generates 3D isosurfaces that are color-coded to indicate the type and strength of the interaction:
Blue surfaces indicate strong, attractive interactions, such as strong hydrogen bonds. In our molecule, these would be expected between the -NH3+ group and the Br- counter-ion.
Green surfaces denote weaker, van der Waals interactions. These would appear between the stacked thiophene rings in a dimer, illustrating π-π stacking. researchgate.net
Red surfaces signify strong, repulsive interactions (steric clash), which would be visible between atoms that are too close to each other.
An NCI analysis of a dimer of this compound would visually map out the hydrogen bonding network, π-stacking regions, and potential halogen bonds, providing a comprehensive and intuitive picture of the intermolecular forces holding the system together. researchgate.net
Applications in Organic Synthesis and Advanced Materials Science
5-Bromothiophen-3-amine (B3156118) Hydrobromide as a Synthetic Building Block
The presence of both a nucleophilic amine group and a bromine atom, which can participate in various cross-coupling reactions, makes 5-bromothiophen-3-amine hydrobromide a highly sought-after starting material in organic synthesis.
Precursor for Complex Heterocyclic Systems
This compound is instrumental in the construction of fused heterocyclic systems, particularly those containing the thieno[3,2-b]pyrrole and thieno[3,2-d]pyrimidine (B1254671) scaffolds. These core structures are prevalent in many biologically active compounds and organic electronic materials.
The synthesis of thieno[3,2-b]pyrroles can be achieved through intramolecular cyclization reactions starting from appropriately substituted 3-aminothiophenes. The bromine atom on the thiophene (B33073) ring can be utilized for carbon-carbon or carbon-nitrogen bond formation to construct the fused pyrrole (B145914) ring. While specific examples starting directly from this compound are not extensively detailed in publicly available literature, the general synthetic strategies for thieno[3,2-b]pyrroles often involve the cyclization of 3-aminothiophene derivatives. For instance, a modular synthesis approach allows for the construction of densely functionalized thieno[3,2-b]pyrroles, which are known to be allosteric inhibitors of the Hepatitis C virus NS5B polymerase. researchgate.net
Similarly, thieno[3,2-d]pyrimidines can be synthesized from 3-aminothiophene precursors. The amino group can react with various reagents to form the pyrimidine (B1678525) ring. For example, sequential aromatic nucleophilic substitution (SNAr) and Suzuki reactions on thieno[3,2-d]pyrimidine derivatives have been employed to create a library of compounds with potential biological activities. elsevierpure.com The initial 3-aminothiophene core is crucial for building the fused pyrimidine ring.
Table 1: Examples of Heterocyclic Systems Derived from 3-Aminothiophene Precursors
| Heterocyclic System | General Synthetic Approach | Potential Applications |
|---|---|---|
| Thieno[3,2-b]pyrrole | Intramolecular cyclization of 3-aminothiophene derivatives | Antiviral agents, organic electronics |
Component in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. The bifunctional nature of this compound makes it an ideal candidate for MCRs to generate diverse heterocyclic libraries.
While specific MCRs explicitly utilizing this compound are not prominently documented, the general principle involves the simultaneous reaction of the amino group and the thiophene ring with other reactants. For instance, MCRs are widely used for the synthesis of various heterocyclic compounds, and the development of new MCRs is an active area of research. rsc.orgnih.gov The amino group of 5-bromothiophen-3-amine could act as a nucleophile, while the bromine atom could be involved in a subsequent cross-coupling reaction in a one-pot sequence.
Ligand Precursor in Transition Metal Catalysis
The amine functionality in this compound can be modified to create novel ligands for transition metal catalysis. The development of new ligands is crucial for advancing the field of catalysis, enabling more efficient and selective chemical transformations.
Aminothiophene derivatives can be converted into Schiff bases, amides, or other coordinating moieties that can bind to transition metals like palladium. These complexes can then be used as catalysts in cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. The electronic properties of the thiophene ring can influence the catalytic activity of the metal center. Although direct applications of this compound as a ligand precursor are not widely reported, the synthesis of aminothiophenes and their derivatives for use as ligands in palladium-catalyzed amination has been explored. acs.org
Role in Polymer Chemistry
Thiophene-based polymers, particularly polythiophenes, are a significant class of conjugated polymers with applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). This compound can serve as a monomer or a precursor to functional monomers for the synthesis of novel polythiophenes with tailored properties.
Monomer for Conjugated Polythiophenes
The polymerization of 3-aminothiophene monomers can lead to the formation of poly(3-aminothiophene)s, a class of conjugated polymers with interesting electronic and optical properties. The amino group can enhance the polymer's solubility and provide a site for further functionalization.
The polymerization of thiophene monomers is often achieved through oxidative chemical or electrochemical methods. For instance, the chemical oxidative polymerization of thiophene derivatives using oxidants like iron(III) chloride (FeCl3) is a common method to produce polythiophenes. nih.gov While the direct polymerization of this compound is not well-documented, the general principles of thiophene polymerization can be applied. The bromine atom could potentially be used for post-polymerization modification or to control the regiochemistry of the polymer chain.
Table 2: Polymerization of Thiophene Derivatives
| Monomer | Polymerization Method | Resulting Polymer | Potential Applications |
|---|---|---|---|
| 3-Alkylthiophene | Oxidative Polymerization (e.g., with FeCl3) | Poly(3-alkylthiophene) | Organic solar cells, transistors |
Synthesis of Functional Polymers via Controlled Polymerization
Controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, allow for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. These methods are crucial for creating functional polymers with precise properties.
While the application of controlled polymerization techniques directly to this compound is not extensively reported, the synthesis of functionalized polythiophenes through controlled methods is an active area of research. rsc.org The amino group on the thiophene ring could be protected and then deprotected after polymerization to yield a functional polymer. Alternatively, the monomer could be modified prior to polymerization to introduce a functional group compatible with controlled polymerization techniques. The synthesis of end-functionalized polymers by controlled/living radical polymerizations is a well-established field, offering routes to complex polymeric architectures. rsc.org
Supramolecular Chemistry and Self-Assembly
The strategic placement of functional groups on the thiophene scaffold of this compound enables its participation in intricate networks of non-covalent interactions, which are fundamental to the construction of complex supramolecular architectures.
The design of synthetic receptors for the selective recognition of biomolecules is a significant area of research. mdpi.com The amino group on the thiophene ring of this compound can act as a hydrogen bond donor, a crucial feature for molecular recognition. nih.govmdpi.com This capability allows it to form specific interactions with hydrogen bond acceptors, such as those found in amino acids, peptides, and various biological targets. mdpi.commdpi.com For instance, the N-H motifs can engage in hydrogen bonding with carboxylate or amide functionalities in biological molecules. ethernet.edu.et
Furthermore, the aromatic thiophene ring can participate in π-π stacking interactions, particularly with aromatic amino acids like tryptophan, tyrosine, and phenylalanine. mdpi.commdpi.com The combination of hydrogen bonding and π-π stacking can lead to enhanced binding affinity and selectivity. The hydrobromide salt form of the compound introduces an additional layer of interaction potential, where the bromide anion can participate in anion-π interactions or act as a hydrogen bond acceptor, further stabilizing the host-guest complex. nih.gov
Table 1: Potential Non-Covalent Interactions for Molecular Recognition
| Interaction Type | Donor Group on this compound | Potential Acceptor Group on Guest Molecule |
|---|---|---|
| Hydrogen Bonding | Amino group (N-H) | Carbonyl (C=O), Carboxylate (COO-), Amine (N) |
| Halogen Bonding | Bromo group (C-Br) | Lewis basic sites (e.g., N, O, S) |
| π-π Stacking | Thiophene ring | Aromatic rings (e.g., in amino acids) |
Non-covalent interactions are the driving forces for the self-assembly of molecules into well-defined supramolecular structures. acs.orgnih.gov this compound possesses multiple functionalities that can direct its assembly into ordered architectures such as one-dimensional chains, two-dimensional sheets, and three-dimensional networks. ntu.edu.twnih.gov
The primary amino group is a strong hydrogen bond donor, capable of forming robust intermolecular N-H···N or N-H···O hydrogen bonds, which often lead to the formation of infinite chains or tapes. researchgate.netmdpi.commdpi.com The presence of the hydrobromide provides a counter-ion that can participate in and modulate the hydrogen-bonding network. nih.gov
Simultaneously, the bromine atom can act as a halogen bond donor. ulb.ac.beresearchgate.net Halogen bonding is a highly directional interaction that has emerged as a powerful tool in crystal engineering for the construction of supramolecular assemblies. rsc.orgnih.gov The C-Br bond can interact with Lewis basic sites on adjacent molecules, such as the sulfur atom of the thiophene ring or the nitrogen of the amino group, leading to predictable packing motifs. ulb.ac.be The interplay between hydrogen bonding and halogen bonding can result in complex and highly ordered crystalline structures. acs.org
Table 2: Hierarchy of Non-Covalent Interactions in Self-Assembly
| Interaction | Strength | Directionality | Role in Supramolecular Architecture |
|---|---|---|---|
| N-H···Anion Hydrogen Bond | Strong | High | Primary driver for chain/sheet formation |
| C-Br···N/S Halogen Bond | Moderate | High | Directs the orientation of molecules |
| π-π Stacking | Weak-Moderate | Moderate | Contributes to the packing of aromatic cores |
Potential in Functional Materials
The reactivity of the bromo and amino substituents, combined with the inherent electronic properties of the thiophene ring, makes this compound a promising precursor for the synthesis of a variety of functional organic materials. massey.ac.nznih.gov
The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and direct heteroarylation polymerization (DHAP), which are pivotal in the synthesis of conjugated polymers. acs.orgnitech.ac.jpresearchgate.net These polymerization methods allow for the creation of polythiophene derivatives with extended π-conjugation, which are the cornerstone of organic electronic materials. researchgate.netdntb.gov.ua The resulting polymers can exhibit semiconducting properties, making them suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
The amino group offers another site for chemical modification. It can be functionalized to tune the solubility and electronic properties of the resulting materials. massey.ac.nzrsc.org For example, acylation or alkylation of the amino group can introduce side chains that enhance processability and influence the self-assembly of the polymer chains in the solid state. massey.ac.nz Furthermore, the amino group can be a site for attaching other functional moieties, such as redox-active groups or sensor units. rsc.org
The combination of a polymerizable site (the C-Br bond) and a functionalizable site (the amino group) on the same monomer unit allows for the synthesis of multifunctional materials where conductivity and other properties can be precisely controlled. acs.orgacs.org
Table 3: Synthetic Pathways to Functional Materials
| Reaction Type | Role of this compound | Resulting Material | Potential Application |
|---|---|---|---|
| Suzuki Coupling | Monomer | Poly(aminothiophene) derivatives | Organic electronics |
| Stille Coupling | Monomer | Functionalized polythiophenes | Sensors, electrochromic devices |
| Direct Heteroarylation | Monomer | Regioregular polythiophenes | Organic field-effect transistors |
Future Research Directions and Methodological Challenges
Development of More Efficient and Stereoselective Synthetic Routes
The synthesis of substituted 3-aminothiophenes often relies on established methods like the Gewald aminothiophene synthesis, which involves the condensation of a ketone with a β-acetonitrile in the presence of elemental sulfur. ijprajournal.compharmaguideline.com However, for a specifically substituted target like 5-Bromothiophen-3-amine (B3156118) hydrobromide, direct and high-yielding routes are not well-established. Future research must focus on developing novel synthetic strategies that offer high efficiency and control over the placement of functional groups.
A key challenge is the introduction of substituents at the 3- and 5-positions with high regioselectivity. Traditional electrophilic substitution reactions on the thiophene (B33073) ring typically favor the 2- and 5-positions, making the synthesis of 3-amino derivatives complex. pharmaguideline.com Methodologies that can bypass these limitations are highly desirable. One promising approach involves the development of transition-metal-catalyzed reactions that can directly functionalize specific C-H bonds on a pre-formed thiophene ring.
Furthermore, if the amine substituent were to be part of a more complex, chiral moiety, the development of stereoselective synthetic routes would be paramount. This could involve the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms in the final product, a critical aspect in the synthesis of biologically active molecules.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Approach | Potential Advantages | Key Challenges |
|---|---|---|
| Modified Gewald Synthesis | Utilizes readily available starting materials. | Achieving specific 5-bromo substitution; potential for low yields. |
| Transition-Metal C-H Activation | High regioselectivity; direct functionalization. | Catalyst development; harsh reaction conditions may be required. |
| Halogen-Dance/Lithiation | Allows functionalization at thermodynamically unfavored positions. | Requires cryogenic temperatures; handling of pyrophoric reagents. |
| Enzymatic Synthesis | High stereoselectivity; environmentally friendly conditions. | Enzyme discovery and engineering; limited substrate scope. |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The reactivity of 5-Bromothiophen-3-amine hydrobromide is dictated by its three primary functional components: the thiophene ring, the amine group, and the bromine atom. While standard transformations for these groups are known (e.g., Suzuki coupling at the C-Br bond, acylation of the amine), there is a significant opportunity to explore novel and unconventional reactivity. numberanalytics.comnih.gov
Future research could investigate:
Dual Functionalization: Developing one-pot reactions that simultaneously or sequentially modify both the amine and the bromo positions to rapidly build molecular complexity.
Ring-Opening and Rearrangement: Investigating conditions that could induce the thiophene ring to open or rearrange, providing access to entirely new classes of sulfur-containing linear compounds.
Photocatalysis and Electrochemistry: Utilizing light or electricity to drive unique transformations not accessible through traditional thermal methods. These techniques could enable novel C-H functionalization or cross-coupling reactions under mild conditions.
A particularly interesting area would be the exploration of the interplay between the electron-donating amine group and the electron-withdrawing (by induction) bromine atom, which creates a unique electronic profile on the thiophene ring that could lead to unexpected reactivity patterns.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, higher reproducibility, and the potential for automation. nih.govmdpi.com The synthesis of heterocyclic compounds like this compound is particularly well-suited for flow chemistry, especially if the reactions are highly exothermic or involve hazardous intermediates.
Future work should focus on developing a complete, multi-step flow synthesis of the target compound. This would involve designing and connecting individual reactor modules for each synthetic step, from the initial ring formation to the final bromination and salt formation. mdpi.com Such a platform would enable rapid optimization of reaction parameters (temperature, pressure, residence time, stoichiometry) through automated feedback loops. The integration of in-line purification and analysis would further streamline the process, allowing for the on-demand production of the high-purity compound.
Challenges in Scalable Synthesis and Industrial Applications (purely chemical process scale-up)
Scaling up the synthesis of any fine chemical from the laboratory bench to an industrial scale presents a host of challenges. For this compound, these would likely include:
Reagent Cost and Availability: The cost and large-scale availability of specialized starting materials and catalysts are critical factors for industrial viability.
Process Safety: Reactions involving brominating agents or organometallic intermediates require careful handling and robust safety protocols to manage risks of runaway reactions or toxic emissions.
Purification: Developing efficient and scalable purification methods, such as crystallization or chromatography, is essential to achieve the high purity required for applications like pharmaceuticals. Removing residual metal catalysts from cross-coupling reactions is a common and significant challenge.
Waste Management: Industrial chemical processes must be environmentally sustainable. Research into minimizing solvent use and developing methods to recycle or safely treat waste streams is crucial.
Overcoming these challenges requires a concerted effort in process chemistry and chemical engineering to develop a robust, economical, and environmentally responsible manufacturing process.
Prospects for the Rational Design of Advanced Chemical Systems
This compound is an ideal scaffold for the rational design of advanced chemical systems. The thiophene ring is a well-known bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a biologically active molecule without loss of activity. wikipedia.org The amine and bromine groups serve as versatile chemical handles for further modification.
In Medicinal Chemistry: The scaffold can be elaborated through reactions at the amine and bromine positions to generate libraries of compounds for screening against various biological targets. The specific substitution pattern may impart unique binding properties to target proteins. nih.gov
In Materials Science: Thiophene-based molecules are fundamental components of conducting polymers and organic semiconductors. mdpi.com By polymerizing or incorporating this compound into larger π-conjugated systems, novel materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors could be developed. The bromine atom provides a convenient point for polymerization via cross-coupling reactions.
The rational design of these systems will be aided by computational chemistry, which can predict the electronic, optical, and binding properties of derivative molecules before they are synthesized, thus accelerating the discovery process.
New Analytical Methodologies for Comprehensive Characterization
While standard analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for routine characterization, a deeper understanding of this compound and its derivatives requires more advanced methodologies. researchgate.netnih.gov
Future research could benefit from the application of:
Solid-State NMR: To study the crystal packing and intermolecular interactions in the solid form, which is crucial for understanding the physical properties of the material.
X-ray Crystallography: To unambiguously determine the three-dimensional molecular structure and conformation.
Advanced Mass Spectrometry Techniques: Methods like ion-mobility mass spectrometry could provide information on the shape and size of the molecule and its fragments.
Computational Spectroscopy: Combining experimental data with quantum chemical calculations can help to assign complex spectra and gain a more profound understanding of the molecule's electronic structure.
Developing standardized analytical protocols will be critical for ensuring quality control and regulatory compliance, particularly if the compound is to be used in pharmaceutical applications.
Table 2: Advanced Analytical Methodologies and Their Applications
| Technique | Information Provided | Relevance to this compound |
|---|---|---|
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity and spatial relationships between atoms. | Unambiguous assignment of protons and carbons in complex derivatives. |
| Single Crystal X-ray Diffraction | Precise 3D structure, bond lengths, bond angles, and crystal packing. | Definitive structural proof; understanding of solid-state properties. |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular formula determination. | Confirmation of elemental composition and purity. |
| Differential Scanning Calorimetry (DSC) | Thermal properties (melting point, decomposition). | Assessment of material stability and processing parameters. |
Q & A
Basic: What are the common synthetic routes for 5-Bromothiophen-3-amine hydrobromide, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves bromination of thiophene derivatives followed by amine functionalization. For example, bromination of 3-aminothiophene using reagents like N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under controlled temperatures (0–25°C) can yield the brominated intermediate. Subsequent hydrobromide salt formation is achieved via acid-base titration with HBr . Yield optimization requires careful control of stoichiometry, solvent polarity, and reaction time. Lower temperatures (0–5°C) minimize side reactions like over-bromination, while excess HBr ensures complete salt formation.
Advanced: How can computational modeling (e.g., DFT) predict reactivity and regioselectivity in bromination reactions for this compound?
Answer:
Density Functional Theory (DFT) calculations can model electron density distributions and frontier molecular orbitals to predict bromination sites. For 3-aminothiophene, the amino group directs electrophilic bromination to the para position (C5) due to resonance stabilization. Software like Gaussian or COMSOL Multiphysics can simulate transition states and activation energies, validating experimental regioselectivity . Calibration against experimental NMR data (e.g., and shifts) ensures model accuracy.
Basic: What analytical techniques are critical for characterizing purity and structure?
Answer:
- NMR Spectroscopy : and NMR confirm regiochemistry and detect impurities (e.g., unreacted starting materials).
- HPLC-MS : Quantifies purity and identifies byproducts via retention time and mass-to-charge ratios.
- X-ray Crystallography : Resolves crystal structure and confirms salt formation (hydrobromide counterion) .
- Elemental Analysis : Validates Br and N content against theoretical values.
Advanced: How do solvent effects and pH influence the stability of this compound in solution?
Answer:
Stability studies using UV-Vis spectroscopy and kinetic assays show:
- Aprotic solvents (e.g., DMSO) : Enhance stability by minimizing hydrolysis.
- Aqueous solutions : Degradation occurs at pH > 7 due to deprotonation of the amine group, leading to free base precipitation.
- Acidic conditions (pH 2–4) : Maintain salt integrity but risk bromide displacement by nucleophiles over time .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : Airtight containers in cool (<25°C), dry conditions away from oxidizers.
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .
Advanced: How can factorial design optimize reaction parameters for large-scale synthesis?
Answer:
A 2 factorial design evaluates variables like temperature, reagent ratio, and stirring rate. For example:
Basic: What are the primary applications of this compound in medicinal chemistry research?
Answer:
It serves as a key intermediate in:
- Antimicrobial Agents : Functionalization at the amine group generates thiophene-based inhibitors targeting bacterial enzymes.
- Kinase Inhibitors : Bromine enhances binding affinity to ATP pockets in kinases.
- Fluorescent Probes : Conjugation with fluorophores enables cellular imaging .
Advanced: How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
Answer:
Discrepancies often arise from solvent effects or dynamic processes (e.g., tautomerism). Strategies include:
- Variable Temperature NMR : Identifies shifting peaks due to equilibria.
- Solvent Titration : Correlates chemical shifts with solvent polarity.
- Hybrid QM/MM Models : Combine quantum mechanics (electronic structure) and molecular mechanics (solvent interactions) to refine predictions .
Basic: What theoretical frameworks guide mechanistic studies of its reactions?
Answer:
- Frontier Molecular Orbital (FMO) Theory : Predicts sites for electrophilic/nucleophilic attacks.
- Hammett Linear Free Energy Relationships : Quantifies substituent effects on reaction rates.
- Marcus Theory : Models electron transfer in redox reactions involving the bromine moiety .
Advanced: How can AI-driven platforms (e.g., COMSOL) accelerate process scale-up and impurity profiling?
Answer:
AI algorithms integrated with simulation tools:
- Predict Impurities : Machine learning (ML) models trained on reaction databases identify likely byproducts.
- Optimize Flow Chemistry : Neural networks adjust residence time and mixing rates in continuous reactors.
- Real-Time Monitoring : Spectral data from inline sensors feed into AI for instantaneous parameter adjustments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
